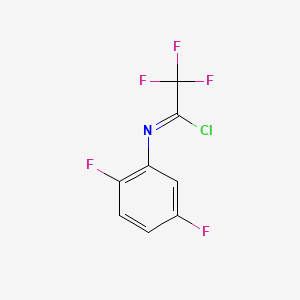
N-(2,5-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound known for its unique structural properties and reactivity. This compound is characterized by the presence of both fluorine and chlorine atoms, which contribute to its distinct chemical behavior. It is used in various scientific research applications due to its ability to undergo a wide range of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-(2,5-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2,5-difluoroaniline with trifluoroacetic anhydride in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Step 1: 2,5-difluoroaniline is reacted with trifluoroacetic anhydride to form the corresponding trifluoroacetimidoyl intermediate.
Step 2: The intermediate is then treated with thionyl chloride to introduce the chlorine atom, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:
Reactor Setup: Using stainless steel reactors to handle the corrosive nature of the reagents.
Temperature Control: Maintaining specific temperatures to ensure the reaction proceeds efficiently.
Purification: Employing techniques such as distillation or recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-(2,5-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,5-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.
Protein Modification: Reacting with amino acid residues, altering protein structure and function.
Vergleich Mit ähnlichen Verbindungen
N-(2,5-Difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride can be compared with other similar compounds such as:
N-(2,5-Difluorophenyl)-2,2,2-trifluoroacetamide: Similar structure but lacks the chlorine atom, leading to different reactivity.
2,5-Difluorobenzoyl Chloride: Contains a benzoyl group instead of the trifluoroacetimidoyl group, resulting in different chemical behavior.
2,5-Difluoroaniline: The parent amine used in the synthesis, with different reactivity due to the absence of the trifluoroacetimidoyl group.
The uniqueness of this compound lies in its combination of fluorine and chlorine atoms, which imparts distinct reactivity and makes it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H3ClF5N |
|---|---|
Molekulargewicht |
243.56 g/mol |
IUPAC-Name |
N-(2,5-difluorophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H3ClF5N/c9-7(8(12,13)14)15-6-3-4(10)1-2-5(6)11/h1-3H |
InChI-Schlüssel |
VRKJLJMYJPJFEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)N=C(C(F)(F)F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


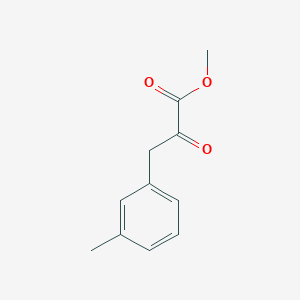


![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane](/img/structure/B13688934.png)
![(S)-2-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]-4-methylpentanamido]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)diphenylmethyl]amino]hexanamide](/img/structure/B13688938.png)
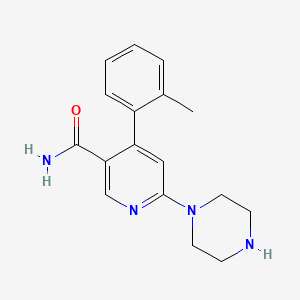
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13688959.png)
![7-Chlorothieno[3,2-b]pyridin-2-amine](/img/structure/B13688967.png)
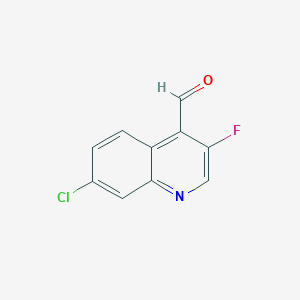
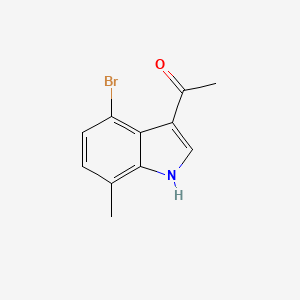


![Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13689015.png)
![Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13689016.png)
